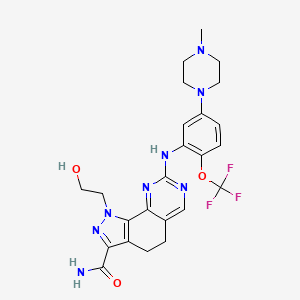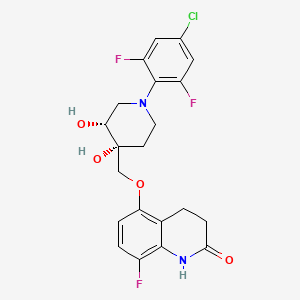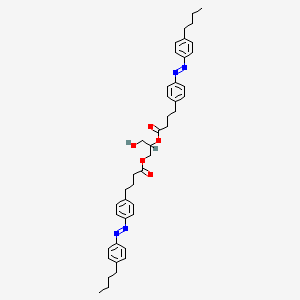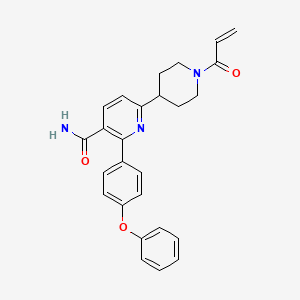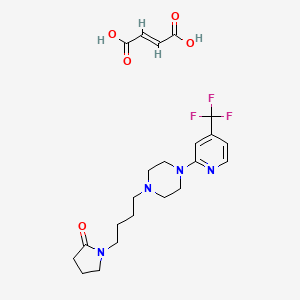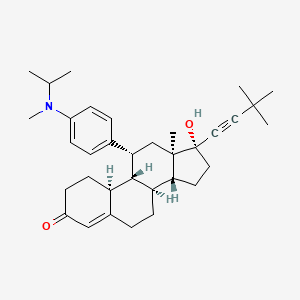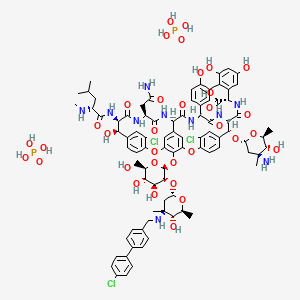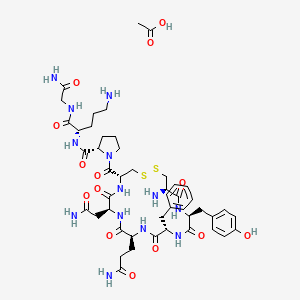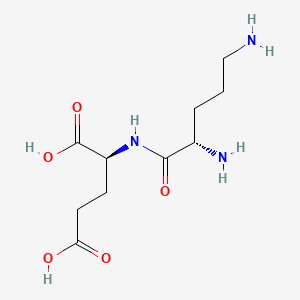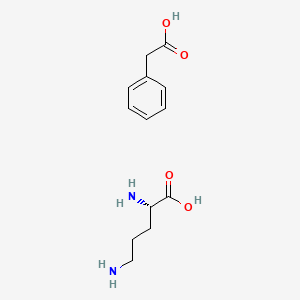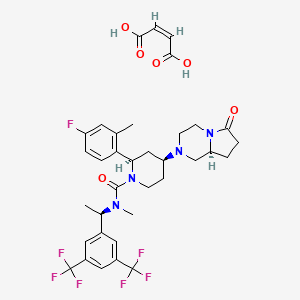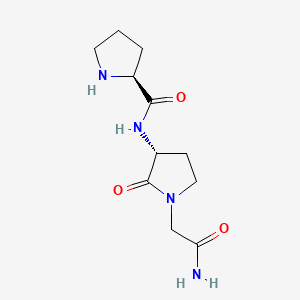
Paopa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Paopa” is an allosteric modulator of dopamine D2 receptors . It has shown potential in preventing and reversing behavioral and biochemical abnormalities in an amphetamine-sensitized animal model of schizophrenia . The chemical name for “Paopa” is (3 R )-2-Oxo-3- [ [ (2 S )-2-Pyrrolidinylcarbonyl]amino]-1-pyrrolidineacetamide .
Molecular Structure Analysis
“Paopa” has a molecular formula of C11H18N4O3 . It contains a total of 37 bonds, including 19 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Physical And Chemical Properties Analysis
“Paopa” has a molecular weight of 254.29 g/mol . It is soluble to 100 mM in water and to 100 mM in DMSO .
Applications De Recherche Scientifique
Therapeutic Potential in Schizophrenia : PAOPA has shown promise in preclinical models for treating symptoms of schizophrenia. It was effective in behavioral paradigms representing negative and cognitive-like symptoms of schizophrenia, especially in phencyclidine-induced rat models (Daya et al., 2018).
Allosteric Modulation of Dopamine D2 Receptor : As an allosteric modulator, PAOPA interacts with the dopamine D2 receptor at a novel binding site. This unique binding profile is distinct from conventional antipsychotic drugs and has been shown to prevent and reverse behavioral and biochemical abnormalities in an amphetamine-sensitized animal model of schizophrenia (Beyaert et al., 2013).
Effectiveness in Treating Negative Symptoms of Schizophrenia : PAOPA was able to prevent social withdrawal induced by NMDA receptor antagonists in rats, suggesting its potential in treating negative symptoms associated with schizophrenia (Dyck et al., 2011).
Neuroprotective Effects : Studies have also indicated that PAOPA could have neuroprotective effects. For instance, it was found to be more potent and efficacious than MIF-1 in sparing dopamine and its metabolite levels following neurotoxin administration in mice (Marcotte et al., 1998).
Pharmacokinetic and Toxicological Evaluation : PAOPA has undergone pharmacokinetic behavior and toxicological profile evaluation, demonstrating its effectiveness in reaching therapeutic brain regions without causing significant adverse effects, positioning it as a promising candidate for the treatment of schizophrenia (Tan et al., 2013).
Orientations Futures
While “Paopa” has shown therapeutic effects in pre-clinical models of schizophrenia and extrapyramidal dysfunction , further studies are required to elucidate its mechanism of action and potential therapeutic applications . Future research may also focus on overcoming resistance to “Paopa” and exploring combination regimens .
Propriétés
IUPAC Name |
(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVGEXNEZRSGG-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paopa | |
CAS RN |
114200-31-6 |
Source


|
| Record name | 114200-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)
